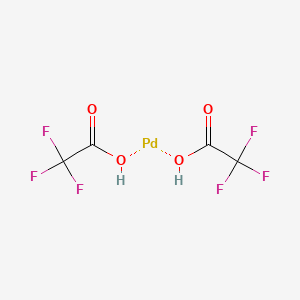

PD(Tfa)2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PD(Tfa)2 is a useful research compound. Its molecular formula is C4H2F6O4Pd and its molecular weight is 334.47 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cross-Coupling Reactions

Pd(TFA)₂ has been widely used in cross-coupling reactions, which are essential for forming carbon-carbon bonds. Some notable applications include:

- Kumada–Corriu Cross-Coupling : This reaction involves the coupling of organomagnesium reagents with organic halides. Pd(TFA)₂ has shown superior performance compared to other palladium catalysts in certain conditions, enhancing yields and selectivity .

- Suzuki Coupling : In Suzuki-Miyaura coupling reactions, Pd(TFA)₂ has been effectively used to couple aryl boronic acids with aryl halides, yielding biaryl compounds. The catalyst's ability to operate at low temperatures is particularly advantageous .

Functionalization of Alkenes

Pd(TFA)₂ facilitates the functionalization of alkenes through various mechanisms, including:

- Hydroaminations : The catalyst promotes regioselective hydroaminations of olefins, allowing for the formation of amines under mild conditions .

- Oxidative Coupling : Researchers have developed methods for the aerobic oxidative coupling of alkenes using Pd(TFA)₂, leading to valuable carbonyl compounds .

Synthesis of 4,5-Disubstituted 2-(Pyridin-2-yl)oxazoles

A recent study demonstrated the use of Pd(TFA)₂ in synthesizing 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes. The reaction was performed in n-octane and showcased rapid access to synthetically valuable products under mild conditions. The mechanism involved in situ generation of trifluoroacetic acid from Pd(TFA)₂ .

Anti-Michael Addition Reaction

In another innovative application, Pd(TFA)₂ was employed to facilitate an anti-Michael addition reaction between indoles and acrylamides. This reaction represents a novel approach to synthesize α-substituted carbonyl compounds efficiently. The study highlighted the catalyst's ability to form a palladacycle intermediate that enhances nucleophilic attack .

Data Tables

The following table summarizes key applications and findings related to Pd(TFA)₂:

| Application Type | Reaction Type | Key Findings |

|---|---|---|

| Cross-Coupling | Kumada–Corriu | Superior yields compared to other catalysts |

| Cross-Coupling | Suzuki Coupling | Effective at low temperatures |

| Functionalization | Hydroamination | Regioselective outcomes achieved |

| Functionalization | Oxidative Coupling | Production of valuable carbonyls |

| Synthesis | Oxazoles from Picolinamide | Rapid synthesis under mild conditions |

| Synthesis | Anti-Michael Addition | First example of this reaction type |

化学反应分析

Coupling Reactions and C–H Activation

Pd(TFA)₂ demonstrates superior performance in cross-coupling and C–H functionalization reactions:

-

Direct Arylation of Quinoxalinones :

Pd(TFA)₂ catalyzes the regioselective C-3 arylation of quinoxalin-2-ones with arenes via cross-dehydrogenative coupling (CDC). This method tolerates diverse functional groups, including allyl and benzyl substituents, and achieves yields up to 96% under optimized conditions (Table 1) .

| Substrate (Quinoxalinone) | Arene Partner | Yield (%) | Conditions |

|---|---|---|---|

| 6-Methoxyquinoxalinone | Toluene | 82 | DMSO, 80°C |

| 7-Bromoquinoxalinone | Xylene | 75 | DMF, 100°C |

| Benzofused Quinoxalinone | Mesitylene | 89 | DMSO, 90°C |

-

Mechanistic Advantage in C–H Activation :

Computational studies reveal Pd(TFA)₂ lowers the energy barrier for C–H activation by 4–6 kcal/mol compared to Pd(OAc)₂, favoring C4 selectivity in indole functionalization . The electron-withdrawing CF₃COO⁻ ligands enhance Pd’s electrophilicity, facilitating oxidative addition .

Trinuclear Species in Catalytic Cycles

In reactions involving Pd(OAc)₂ and trifluoroacetic acid (TFA), ligand exchange generates trinuclear complexes [Pd₃(OAc)₆−ₓ(OTFA)ₓ] (x = 1–6), which remain intact during initial C–H activation steps. This structural preservation challenges conventional monomeric Pd mechanistic models .

Key Observations :

-

Sequential acetate-to-trifluoroacetate ligand exchange occurs without disrupting the Pd₃ cyclic backbone .

-

Trinuclear species exhibit distinct kinetic behavior, influencing reaction pathways in acetanilide C–H activation .

Polymerization of Diazoacetates

Pd(TFA)₂ paired with sodium salts of salicylaldimines (SalAld) initiates C1 polymerization of ethyl diazoacetate (EDA), yielding syndiotactic-rich polymers with Mₙ up to 35,000 .

| SalAld/Pd(TFA)₂ Ratio | Temperature (°C) | Yield (%) | Mₙ (SEC) |

|---|---|---|---|

| 4:1 | 50 | 50 | 18,000 |

| 2:1 | 25 | 35 | 31,000 |

| 4:1 (9 h reaction) | 25 | 35 | 31,000 |

Critical Factors :

-

NaH is essential for generating active species; no polymerization occurs without it .

-

Prolonged reaction times (>3 h) marginally improve yields but increase dispersity (Đ = 1.75–2.72) .

Oxidative Transformations

Pd(TFA)₂ facilitates oxidation reactions but faces challenges with aggregation:

-

Ethylene Oxidation : In acidic media (TFA), Pd(TFA)₂ oxidizes ethylene to acetaldehyde. Demetallation occurs at >15-fold TFA excess, deactivating the catalyst .

-

Homogeneous vs. Heterogeneous Catalysis : While Pd(TFA)₂ efficiently mediates oxidative alkynylation-cyclization of enallenols (82% yield), heterogeneous Pd II-AmP-MCF outperforms it by preventing Pd cluster formation .

Decarboxylation and Cross-Coupling

Pd(TFA)₂ enables mild decarboxylation of electron-rich aromatic acids, forming biaryls without requiring high temperatures . It also serves as a catalyst in Suzuki-Miyaura and Buchwald-Hartwig couplings, with Ag₂CO₃ often enhancing efficacy .

Optimized Suzuki Coupling Conditions :

Acid-Additive Synergy

TFA’s dual role as a proton source and ligand exchanger is critical:

-

Lowers C–H activation barriers by stabilizing transition states via hydrogen bonding .

-

Maintains Pd₃ trinuclear structures during precatalyst formation .

Pd(TFA)₂’s unique reactivity stems from its trifluoroacetate ligands, which enhance electrophilicity and stabilize key intermediates. Its applications span cross-coupling, polymerization, and oxidation, though attention to reaction conditions (e.g., acid concentration, ligand ratios) is essential for optimal performance.

属性

分子式 |

C4H2F6O4Pd |

|---|---|

分子量 |

334.47 g/mol |

IUPAC 名称 |

palladium;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/2C2HF3O2.Pd/c2*3-2(4,5)1(6)7;/h2*(H,6,7); |

InChI 键 |

COLUEFHMCJXSGI-UHFFFAOYSA-N |

规范 SMILES |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Pd] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。